molecular formula C17H24N2O2S B2719853 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448060-71-6

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2719853
CAS No.: 1448060-71-6
M. Wt: 320.45
InChI Key: MXMXWIUXMHSKJA-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a cyclopentylthio group, a pyridin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylthio group, the introduction of the pyridin-2-yloxy group, and the attachment of the piperidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone include other thioether-containing compounds, piperidine derivatives, and pyridine-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and enables its use in a wide range of applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-17(13-22-15-5-1-2-6-15)19-11-8-14(9-12-19)21-16-7-3-4-10-18-16/h3-4,7,10,14-15H,1-2,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXWIUXMHSKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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